Superior In Vitro Antiviral Activity of (S)-HCQ Against SARS-CoV-2
(S)-Hydroxychloroquine demonstrates significantly higher antiviral potency against SARS-CoV-2 in vitro compared to its (R)-enantiomer. In a Biosafety Level 3 laboratory study, S-HCQ was found to be 60% more active than R-HCQ [1]. This stereoselective difference highlights the critical importance of enantiopure material for accurate antiviral screening and mechanistic studies.
| Evidence Dimension | Antiviral activity (inhibition of SARS-CoV-2 replication) |
|---|---|
| Target Compound Data | 60% more active than R-HCQ |
| Comparator Or Baseline | (R)-Hydroxychloroquine (R-HCQ) |
| Quantified Difference | 60% increased activity |
| Conditions | In vitro infection assay with live SARS-CoV-2 virus in Vero E6 cells |
Why This Matters
This quantitative difference enables researchers to select the enantiomer with enhanced target engagement for COVID-19 and coronavirus research, avoiding the confounding dilution effect of the less active R-enantiomer present in the racemate.
- [1] Li, G., Sun, J., Huang, Y. Y., Li, Y., Shi, Y., Li, Z., ... & Zhang, X. (2020). Enantiomers of chloroquine and hydroxychloroquine exhibit different activities against SARS-CoV-2 in vitro, evidencing S-hydroxychloroquine as a potentially superior drug for COVID-19. bioRxiv. View Source
